molecular formula C20H19N3O B10985887 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10985887
M. Wt: 317.4 g/mol
InChI Key: GQWOJWGJAIYARF-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction can be carried out under mild conditions, typically at room temperature, and in the presence of a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding indoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:

    Tryptamine: A naturally occurring indole derivative with similar structural features.

    Serotonin: A neurotransmitter derived from tryptamine, known for its role in mood regulation.

    Psilocybin: A psychedelic compound found in certain mushrooms, structurally related to tryptamine.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C20H19N3O/c1-23-12-10-16-17(6-4-8-19(16)23)20(24)21-11-9-14-13-22-18-7-3-2-5-15(14)18/h2-8,10,12-13,22H,9,11H2,1H3,(H,21,24)

InChI Key

GQWOJWGJAIYARF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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